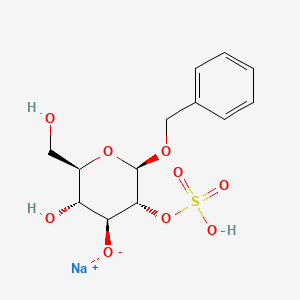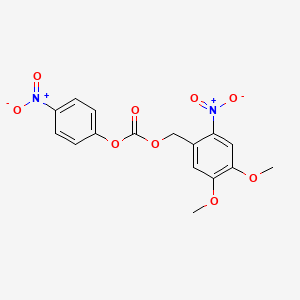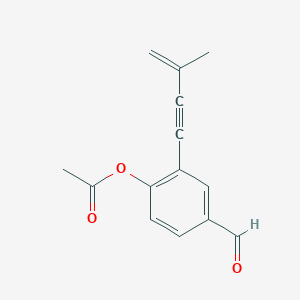![molecular formula C37H40O4 B12557896 [Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) CAS No. 188578-94-1](/img/structure/B12557896.png)
[Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) is an organic compound with a complex structure that includes undecane, phenylene, and phenylmethanone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) typically involves a multi-step process. One common method includes the reaction of undecane-1,11-diol with 4-hydroxybenzophenone under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
[Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
[Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of [Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- [Decane-1,10-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)
- [Dodecane-1,12-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)
Uniqueness
[Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) is unique due to its specific chain length and the presence of both phenylene and phenylmethanone groups. This combination of structural features imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to fulfill.
Propiedades
Número CAS |
188578-94-1 |
|---|---|
Fórmula molecular |
C37H40O4 |
Peso molecular |
548.7 g/mol |
Nombre IUPAC |
[4-[11-(4-benzoylphenoxy)undecoxy]phenyl]-phenylmethanone |
InChI |
InChI=1S/C37H40O4/c38-36(30-16-10-8-11-17-30)32-20-24-34(25-21-32)40-28-14-6-4-2-1-3-5-7-15-29-41-35-26-22-33(23-27-35)37(39)31-18-12-9-13-19-31/h8-13,16-27H,1-7,14-15,28-29H2 |
Clave InChI |
IQLABADTONXHQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCCCCCCCCOC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Oxo-1-cyclohexenyl)amino]benzonitrile](/img/structure/B12557815.png)

![Benzenesulfonyl chloride, 2-methyl-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12557839.png)


![7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B12557868.png)

![4,6-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]thieno[2,3-b]pyridin-3(2H)-imine](/img/structure/B12557875.png)
![6-(2-Bromoethyl)-7-methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine](/img/structure/B12557880.png)
![N-[10-(4-{(E)-[4-(Octyloxy)phenyl]diazenyl}phenoxy)decyl]methanetriamine](/img/structure/B12557889.png)
![(NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine](/img/structure/B12557897.png)
![1-Octadec-9-enyl-3-[4-[[4-(octadec-9-enylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B12557901.png)

![Bis[(1H-benzimidazol-2-yl)] propanedioate](/img/structure/B12557915.png)
